molecular formula C7H12ClNO3 B2806878 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2445791-91-1

4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No.: B2806878
CAS No.: 2445791-91-1
M. Wt: 193.63
InChI Key: PPMXZMTVKSQQBF-UHFFFAOYSA-N
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Description

4-(aminomethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can be further derivatized through various transformations . The reaction conditions often include the use of photoredox catalysts and blue LED irradiation to achieve high yields and diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are still under exploration. the modular approach using photochemistry provides a promising pathway for large-scale synthesis. The ability to readily derivatize the compound opens up possibilities for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using standard reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve standard laboratory techniques and equipment .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride stands out due to its specific functional groups and the stability of its bicyclic structure. These properties make it particularly useful in various chemical and biological applications .

Properties

IUPAC Name

4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c8-3-6-1-7(2-6,5(9)10)11-4-6;/h1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMXZMTVKSQQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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